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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for assessing the target engagement of

small molecule inhibitors with Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin

remodeling complex. The protocol utilizes a Cellular Thermal Shift Assay (CETSA) followed by

Western blotting to determine the thermal stabilization of PBRM1 upon ligand binding in a

cellular context.

Introduction to PBRM1 and Target Engagement
Polybromo-1 (PBRM1), also known as BAF180, is a critical component of the ATP-dependent

chromatin remodeling complex SWI/SNF-B (PBAF).[1] It plays a crucial role in regulating gene

expression by altering chromatin structure.[2] Mutations and loss of PBRM1 are frequently

observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it

is the second most frequently mutated gene after VHL.[1][3] PBRM1 has been implicated in

several cancer-related signaling pathways, including the AKT-mTOR, NF-κB, and

chemokine/chemokine receptor interaction pathways.[2][3][4]

Target engagement assays are essential in drug discovery to confirm that a compound directly

interacts with its intended protein target within the complex environment of a living cell. The

Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target

engagement.[5] The principle of CETSA is based on the ligand-induced thermal stabilization of
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the target protein.[5][6] Upon heating, proteins denature and aggregate. The binding of a small

molecule can increase the thermal stability of its target protein, resulting in a higher melting

temperature. This stabilization can be quantified by measuring the amount of soluble protein

remaining at different temperatures, typically by Western blotting.[5][6]

This document outlines a detailed protocol for performing a CETSA experiment to evaluate

PBRM1 target engagement, followed by a standard Western blot procedure for protein

detection and quantification.

PBRM1 Signaling Pathways
PBRM1 is involved in multiple signaling pathways that are critical for cell growth, proliferation,

and differentiation. Its loss can lead to dysregulation of these pathways, contributing to

tumorigenesis.
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Experimental Protocol: PBRM1 Cellular Thermal
Shift Assay (CETSA)
This protocol describes the steps for treating cells with a compound, applying heat treatment,

and preparing lysates for Western blot analysis.

Part 1: Cell Treatment and Heat Shock
Cell Culture: Culture human ccRCC cell lines (e.g., 786-O, ACHN) or other relevant cell lines

with detectable PBRM1 expression in appropriate media and conditions until they reach 80-

90% confluency.

Compound Treatment:

Treat cells with the test compound at various concentrations or with a vehicle control (e.g.,

DMSO).

Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and

target binding.

Cell Harvesting:

Harvest cells using trypsin and wash with PBS.

Resuspend the cell pellet in a suitable buffer (e.g., PBS supplemented with protease and

phosphatase inhibitors).

Heat Shock:

Aliquot the cell suspension into PCR tubes for each temperature point.

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for

3 minutes using a thermal cycler. Include an unheated control sample (room temperature).

Cell Lysis:
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Lyse the cells by freeze-thaw cycles. Perform three cycles of freezing in liquid nitrogen

followed by thawing at room temperature.

Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to separate

the soluble protein fraction (supernatant) from the aggregated protein (pellet).

Sample Preparation:

Carefully collect the supernatant, which contains the soluble proteins.

Determine the protein concentration of each sample using a BCA or Bradford assay.

Normalize the protein concentration of all samples.

Prepare samples for Western blotting by adding Laemmli sample buffer and boiling for 5

minutes.

Part 2: Western Blotting for PBRM1
SDS-PAGE:

Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a 4-12% Bis-Tris

polyacrylamide gel.

Include a pre-stained protein ladder to monitor protein separation.

Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for PBRM1 overnight at 4°C with

gentle agitation. (See Table 1 for recommended antibodies and dilutions).

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities using image analysis software (e.g., ImageJ).

Plot the normalized band intensities against the corresponding temperatures to generate a

melting curve for both vehicle- and compound-treated samples. A shift in the melting curve

to higher temperatures in the compound-treated sample indicates target engagement.

Quantitative Data Summary
The following tables provide a summary of recommended reagents and conditions for the

PBRM1 Western blot protocol.

Table 1: Primary Antibody Recommendations for PBRM1
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Antibody
Name

Host
Species

Application
Recommen
ded Dilution

Vendor Catalog #

PBRM1/BAF

180 (D4L9X)
Rabbit WB, IHC 1:1000

Cell Signaling

Technology
#38439

PBRM1/BAF

180 (D3F7O)
Rabbit WB, IP 1:1000

Cell Signaling

Technology
#91894

Anti-PBRM1 Rabbit WB
0.04-0.4

µg/mL

Sigma-

Aldrich
HPA015629

PBRM1

Recombinant
Rabbit

WB, IHC,

ICC/IF
1:1000

Thermo

Fisher

Scientific

A700-019

Table 2: Recommended Western Blot Protocol Parameters

Parameter Recommendation

Cell Lysis Buffer
RIPA buffer or PBS with protease/phosphatase

inhibitors

Protein Loading Amount 20-40 µg per lane

Gel Percentage 4-12% Bis-Tris

Blocking Buffer 5% non-fat milk or BSA in TBST

Primary Antibody Incubation Overnight at 4°C

Secondary Antibody HRP-conjugated anti-rabbit IgG

Detection Method Enhanced Chemiluminescence (ECL)

Experimental Workflow Diagram
The following diagram illustrates the workflow for the PBRM1 target engagement assay using

CETSA followed by Western blotting.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Heat Treatment & Lysis

Western Blot Analysis

Data Analysis

Culture Cells

Treat with Compound/Vehicle

Harvest and Resuspend Cells

Aliquot and Heat Shock
(Temperature Gradient)

Freeze-Thaw Lysis

Ultracentrifugation

Collect Supernatant
(Soluble Proteins)

Protein Quantification
and Normalization

SDS-PAGE

Protein Transfer

Immunoblotting with
anti-PBRM1 Antibody

Detection and Quantification

Generate Melting Curves

Compare Vehicle vs. Compound

Determine Target Engagement

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10861937?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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